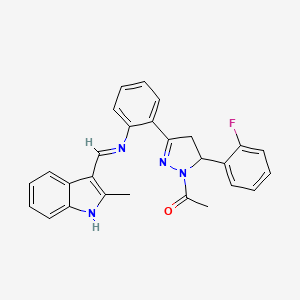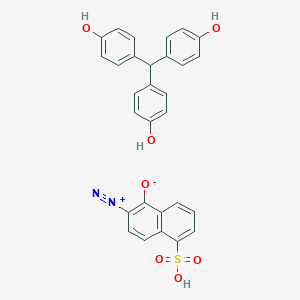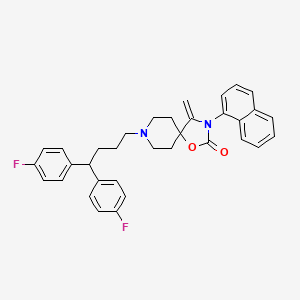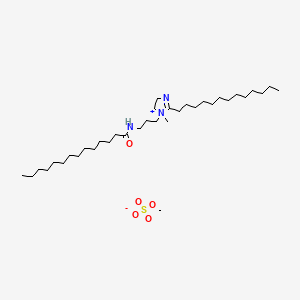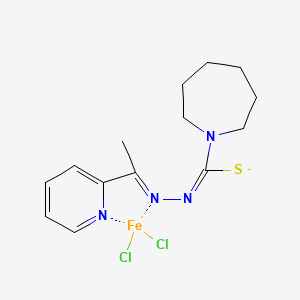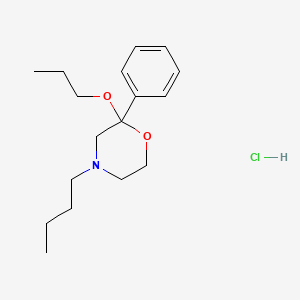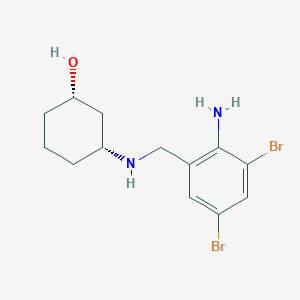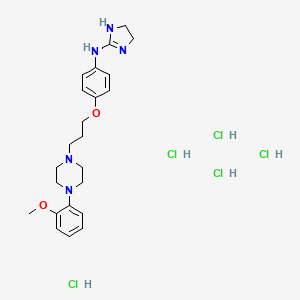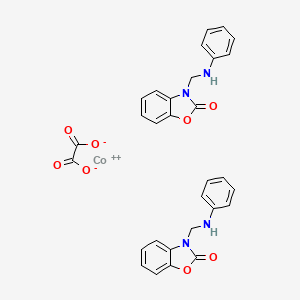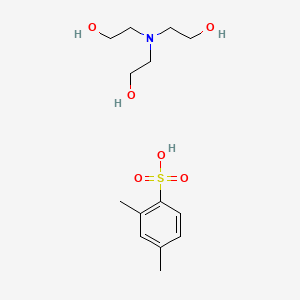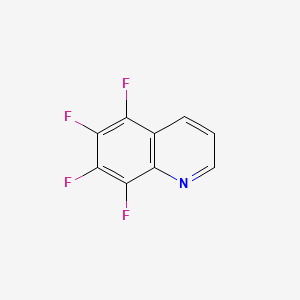
5,6,7,8-Tetrafluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrafluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6,7,8-Tetrafluoroquinoline can be synthesized through several methods. One common approach involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline. This reaction yields a mixture of fluorinated quinolines, including this compound .
Another method involves the Skraup reaction, where 2,3,4,5-tetrafluoroaniline is reacted with glycerol, crotonaldehyde, or methyl vinyl ketone . This reaction is typically carried out under acidic conditions and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrafluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with P(As)-nucleophiles result in the displacement of fluorine atoms at positions 6 and 7.
Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions depend on the desired products and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield different fluorinated quinolines .
Scientific Research Applications
5,6,7,8-Tetrafluoroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it a valuable tool in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrafluoroquinoline involves its interaction with molecular targets through nucleophilic substitution and other reactions. The fluorine atoms enhance its reactivity and influence its binding affinity to specific targets. Detailed studies on its molecular pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6,8-Trifluoroquinoline
- 5,7-Difluoroquinoline
- 5,7,8-Trifluoro-2-phenylquinoline
- 5,7,8-Trifluoro-6-trifluoromethylquinoline
Uniqueness
5,6,7,8-Tetrafluoroquinoline is unique due to the complete fluorination of the quinoline ring, which imparts distinct chemical and physical properties. This makes it more reactive and versatile compared to its partially fluorinated counterparts.
Properties
CAS No. |
5280-07-9 |
|---|---|
Molecular Formula |
C9H3F4N |
Molecular Weight |
201.12 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoroquinoline |
InChI |
InChI=1S/C9H3F4N/c10-5-4-2-1-3-14-9(4)8(13)7(12)6(5)11/h1-3H |
InChI Key |
GBIKQULWCDDCAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=C2F)F)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



